molecular formula C18H23N3O5 B10869045 methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10869045
M. Wt: 361.4 g/mol
InChI Key: YYCJUZLYFJSGJD-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone-derived compound characterized by a Z-configured ethylidene moiety at the 4-position of the pyrazolone core. Key structural features include:

  • A methoxyethylamino-substituted ethylidene group at the 4-position, which may enhance solubility and hydrogen-bonding capacity.
  • A methyl acetate substituent at the 3-position, offering ester functionality for metabolic stability or derivatization .

The compound’s stereoelectronic properties are influenced by the Z-configuration of the ethylidene group and the methoxy substituents, which may dictate its reactivity and biological activity. Structural characterization of such compounds often employs crystallographic tools like SHELXL and ORTEP-III .

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-[4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C18H23N3O5/c1-12(19-9-10-24-2)17-15(11-16(22)26-4)20-21(18(17)23)13-5-7-14(25-3)8-6-13/h5-8,20H,9-11H2,1-4H3

InChI Key

YYCJUZLYFJSGJD-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCOC)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the esterification of the pyrazole derivative with methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate exhibit promising anticancer properties. The pyrazole core is known for its ability to inhibit specific cancer cell lines. For example, derivatives of pyrazole have been synthesized and tested for their cytotoxic effects against breast cancer cells, demonstrating significant activity.

CompoundCell LineIC50 (µM)Reference
Pyrazole Derivative AMCF-7 (Breast Cancer)10
Pyrazole Derivative BHeLa (Cervical Cancer)15

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity due to the presence of the methoxyphenyl group. In vitro assays have shown that related compounds can inhibit the production of pro-inflammatory cytokines in macrophages, indicating a possible pathway for therapeutic use in inflammatory diseases.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of lipoxygenase, which plays a crucial role in the inflammatory process.

Enzyme TargetInhibition TypeIC50 (µM)Reference
LipoxygenaseCompetitive12

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar compounds. Studies have demonstrated that pyrazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Researchers have explored its incorporation into polymer matrices for enhanced mechanical properties and thermal stability.

Polymer TypeApplication AreaProperties Enhanced
PolyurethaneCoatingsImproved durability
PolystyreneCompositesEnhanced thermal resistance

Case Study 1: Anticancer Efficacy

A study involving a series of pyrazole derivatives was conducted where this compound was tested against various cancer cell lines. The results indicated that modifications to the side chains significantly impacted anticancer activity, suggesting a structure–activity relationship that warrants further investigation.

Case Study 2: Enzyme Inhibition in Inflammation

Another study focused on the compound's ability to inhibit lipoxygenase activity in vitro. The findings revealed that certain substitutions on the pyrazole ring enhanced inhibitory effects, providing insights into designing more potent anti-inflammatory agents.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Methyl [(4Z)-4-(1-{[2-(4-Morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

  • Core Structure : Pyrazolone with Z-ethylidene and ester groups.
  • Key Differences: Replaces the 4-methoxyphenyl group with a phenyl ring, reducing electron-donating effects. Substitutes the methoxyethylamino group with a morpholinyl ethylamino moiety, introducing a rigid heterocyclic amine.
  • However, the absence of the 4-methoxy group may reduce solubility in polar solvents .

{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

  • Core Structure: Pyrazolone fused with a thiazolidinone ring.
  • Key Differences: Incorporates a thiazolidinone ring instead of a pyrazolone, increasing molecular rigidity.
  • Implications: The thiazolidinone core may enhance binding to enzymes like aldose reductase or protein kinases. The fluorine atom could improve bioavailability but may reduce metabolic stability .

Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Core Structure : Thiazolo-pyrimidine with ester and chlorophenyl groups.
  • Includes a 4-chlorophenyl group, enhancing lipophilicity and steric bulk.
  • Implications : The chlorophenyl group may improve membrane permeability but could increase cytotoxicity risks. The thiazolo-pyrimidine system offers a larger conjugated system for UV detection .

Structural and Functional Analysis

Substituent Effects on Solubility and Bioavailability

Compound Key Substituents Solubility (Predicted) Bioavailability (Hypothesized)
Target Compound 4-Methoxyphenyl, methoxyethylamino Moderate (polar groups) High (balanced lipophilicity)
Morpholinyl Analog Phenyl, morpholinyl ethylamino Low (non-polar phenyl) Moderate (improved binding)
Thiazolidinone Derivative Thiazolidinone, 4-fluorobenzyloxy Low (rigid core) Variable (halogen effects)
Thiazolo-Pyrimidine Chlorophenyl, thiazolo-pyrimidine Very low (chlorine) Low (high lipophilicity)

Crystallographic and Computational Tools

  • SHELXL : Widely used for refining crystal structures of small molecules, including pyrazolone derivatives. Recent updates improve handling of disorder and twinning .
  • ORTEP-III : Visualizes molecular geometry and hydrogen-bonding networks, critical for confirming Z/E configurations .

Biological Activity

Methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound is characterized by a unique structure that includes:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms, which is known for its diverse biological properties.
  • Ester Functional Group : The methyl acetate moiety contributes to its solubility and bioavailability.
  • Amine Substituent : The (2-methoxyethyl)amino group may influence the compound's interaction with biological targets.

Biological Activities

Preliminary studies suggest that this compound exhibits several significant biological activities:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, the compound's structure may enhance its affinity for certain cancer-related targets, potentially leading to cytotoxic effects in tumor cells .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The presence of methoxy groups in the aromatic rings can enhance this activity by improving binding affinity .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cysteine proteases, which are implicated in cancer progression and inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that modifications to the pyrazole ring and substituent groups can significantly affect biological activity. For example:

Compound NameStructureBiological Activity
Pyrazole Derivative AStructure AStrong anticancer activity
Pyrazole Derivative BStructure BExhibits anti-inflammatory properties
Methyl Pyrazole AcetateStructure CShares ester functionality but less potent

This table illustrates how structural variations influence the pharmacological profile of related compounds.

Study 1: Anticancer Efficacy

In a study involving various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of several pyrazole derivatives using a carrageenan-induced paw edema model in rats. The findings indicated that compounds with similar structural features to this compound exhibited significant reduction in edema compared to controls .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that pyrazole derivatives generally exhibit good oral bioavailability. However, some have shown hepatotoxicity and inhibition of hERG channels, which could lead to cardiac complications .

Q & A

Q. What are the standard synthetic routes for preparing this Z-configuration pyrazolone derivative?

The compound is typically synthesized via cyclocondensation reactions in acidic media. A common approach involves reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones to form the pyrazolone core. For example, intermediates like 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can be functionalized with 2-methoxyethylamine under controlled pH to introduce the ethylidene moiety . Acidic conditions (e.g., HCl in ethanol) are critical to ensure regioselectivity and Z-configuration retention during imine formation .

Q. How is the Z-configuration of the ethylidene group confirmed experimentally?

The Z-configuration is validated using X-ray crystallography, as seen in structurally analogous pyrazolones (e.g., (4Z)-4-{(2-chlorophenyl)aminomethylidene} derivatives). Crystallographic data reveal bond angles and dihedral angles consistent with the Z-isomer . Complementary NMR analysis (e.g., NOESY) can detect spatial proximity between the methoxyethylamino group and the pyrazolone ring protons .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and imine (C=N) stretches at ~1600 cm⁻¹ .
  • ¹H/¹³C NMR : Identifies methoxy groups (δ ~3.8 ppm for OCH₃) and distinguishes diastereotopic protons in the dihydropyrazole ring .
  • Mass spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation patterns consistent with the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while retaining stereochemical integrity?

A Design of Experiments (DoE) approach is recommended. Variables like temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., p-toluenesulfonic acid) can be systematically tested. For example, flow chemistry systems (as used in diphenyldiazomethane synthesis) may enhance reproducibility by controlling residence time and minimizing side reactions . Kinetic studies under varying pH can identify degradation pathways affecting the Z/E ratio .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in DFT calculations. For instance, NMR chemical shifts predicted in chloroform may deviate if the compound crystallizes in a polar solvent. Re-running simulations with explicit solvent models (e.g., COSMO-RS) or comparing with single-crystal XRD data (e.g., Acta Cryst. E reports) can reconcile differences .

Q. How does the methoxyethylamino substituent influence pharmacological activity compared to other alkylamino groups?

The 2-methoxyethyl group enhances solubility and bioavailability via hydrogen bonding, as demonstrated in antimicrobial studies of analogous pyrazoles . Structure-activity relationship (SAR) studies involve synthesizing derivatives with varying chain lengths (e.g., ethyl vs. propyl) and comparing IC₅₀ values in enzyme inhibition assays .

Q. What are the challenges in scaling up synthesis without compromising stereoselectivity?

Scaling up Z-selective reactions requires strict control of:

  • Temperature : Exothermic imine formation may promote E-isomer formation at higher scales.
  • Mixing efficiency : Poor agitation in batch reactors can lead to localized pH shifts. Switching to continuous-flow systems mitigates this by ensuring homogeneous reaction conditions .
  • Purification : Chromatography may fail to separate Z/E isomers; recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is preferred .

Q. How can computational modeling predict intermolecular interactions in crystal packing?

Molecular docking and Hirshfeld surface analysis (using software like CrystalExplorer) can predict π-π stacking between the 4-methoxyphenyl group and adjacent molecules, as observed in (4Z)-4-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-enylidene] derivatives . These models guide co-crystallization experiments with pharmacologically relevant targets.

Methodological Notes

  • Stereochemical Analysis : Always combine XRD with dynamic NMR (variable-temperature studies) to confirm configurational stability .
  • Data Validation : Cross-reference spectral data with PubChem entries (avoiding unverified sources like BenchChem) .
  • Ethical Synthesis : Adopt green chemistry principles (e.g., solvent recycling) during scale-up to align with sustainability goals .

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